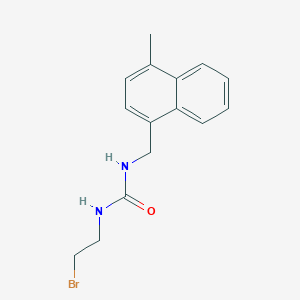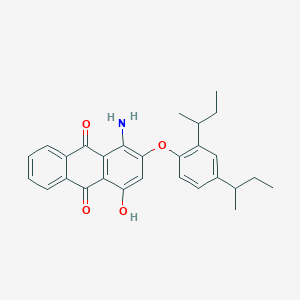
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. This compound is also known as AQ-RA 741, and it has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in inflammation. In addition, it has been shown to inhibit the activity of bacterial enzymes, which leads to a reduction in bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to use in biological experiments. However, it also has some limitations. It is a highly toxic compound that can cause damage to cells and tissues. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for the use of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to understand its mechanism of action and to identify its potential uses in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been used as a fluorescent probe and photosensitizer. It inhibits the activity of COX-2, reduces the production of prostaglandins, and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research.
Méthodes De Synthèse
The synthesis of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a complex process that involves several steps. The first step involves the reaction of 2,4-di-sec-butylphenol with phthalic anhydride to form 2-(2,4-di-sec-butylphenoxy)phthalic anhydride. The second step involves the reaction of 2-(2,4-di-sec-butylphenoxy)phthalic anhydride with ammonia to form 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid. The final step involves the reaction of 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid with potassium hydroxide to form 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone.
Applications De Recherche Scientifique
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
19756-52-6 |
|---|---|
Nom du produit |
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone |
Formule moléculaire |
C28H29NO4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1-amino-2-[2,4-di(butan-2-yl)phenoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H29NO4/c1-5-15(3)17-11-12-22(20(13-17)16(4)6-2)33-23-14-21(30)24-25(26(23)29)28(32)19-10-8-7-9-18(19)27(24)31/h7-16,30H,5-6,29H2,1-4H3 |
Clé InChI |
DUCHHTQUACAQPU-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
SMILES canonique |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
Autres numéros CAS |
19756-52-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






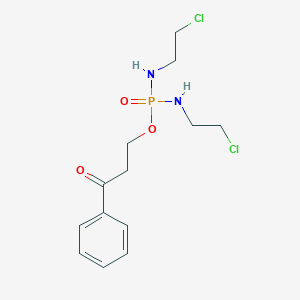
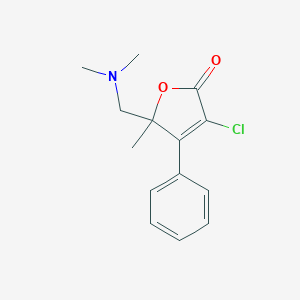

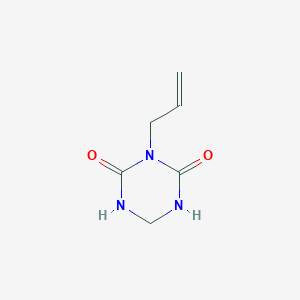
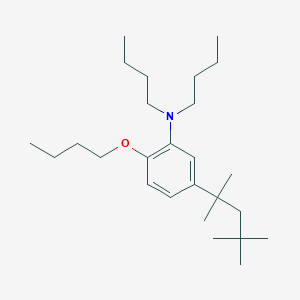
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
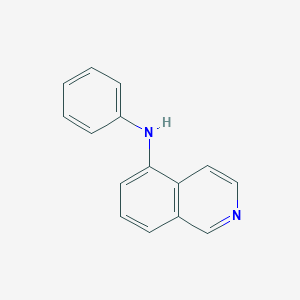
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

